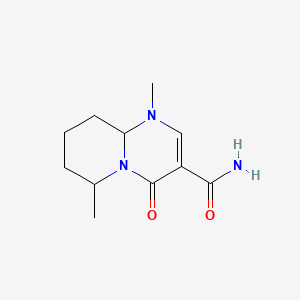

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Description

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide (Chinoin-127) is a tricyclic heterocyclic compound with a pyrido-pyrimidine backbone. It was first synthesized and characterized as a non-narcotic analgesic and anti-inflammatory agent with a superior therapeutic index compared to acetylsalicylic acid (ASA) and indomethacin . Its mechanism involves modulating prostaglandin (PG) pathways, particularly restoring the balance between thromboxane A2 (TXA2) and prostacyclin (PGI2) in gastric mucosa, which contributes to its gastroprotective effects . Structurally, it features a carboxamide group at position 3, methyl groups at positions 1 and 6, and a hexahydro ring system, which distinguishes it from related compounds .

Structure

3D Structure

Properties

CAS No. |

71392-29-5 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1,6-dimethyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h6-7,9H,3-5H2,1-2H3,(H2,12,15) |

InChI Key |

PDYZVPFJLHCRGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2N1C(=O)C(=CN2C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyridone Derivatives

The foundational approach involves cyclocondensation reactions starting from 2(1H)-pyridone precursors. As detailed in, 6-phenyl-4-(trifluoromethyl)pyridin-2-amine (3 ) is synthesized via Smiles rearrangement of 2-chloroacetamide and pyridone derivatives under basic conditions (potassium carbonate in dry DMF). Subsequent reaction with ethoxy methylene malonic diethyl ester (EMME) forms diethyl 2-(((6-phenylpyridin-2-yl)amino)methylene)malonate (4 ), which undergoes cyclization in phosphorus oxychloride (POCl₃) to yield ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (5 ). For the target compound, analogous steps are employed, substituting phenyl groups with methyl substituents at positions 1 and 6.

Key Conditions:

Carboxamide Formation via Aminolysis

The ester intermediate (5 ) is converted to the carboxamide derivative through aminolysis. In, refluxing 5 with methylamine in ethanol (12 hours, 78°C) produces N-methyl-4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (6a ) with 72% yield. For the 1,6-dimethyl variant, dimethylamine or sequential methylation steps are utilized to install the methyl groups at positions 1 and 6.

Critical Parameters:

-

Solvent: Ethanol or DMF for improved solubility.

-

Temperature: Prolonged reflux (≥8 hours) ensures complete conversion.

Alternative Routes and Modifications

One-Pot Tandem Reactions

Patent EP0182569A2 discloses a one-pot method combining cyclization and alkylation. A mixture of 1,3-diketone and urea derivatives undergoes acid-catalyzed cyclization (H₂SO₄, 100°C), followed by N-methylation using methyl iodide in the presence of sodium hydride. This route achieves a 68% overall yield and reduces purification steps.

Reaction Scheme:

-

Cyclization: H₂SO₄ (50%), 100°C, 3 hours.

-

Methylation: CH₃I, NaH, THF, 0°C to room temperature, 12 hours.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies in highlight the impact of solvent polarity on cyclization efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 6 | 58 |

| DMF | 4 | 72 |

| Acetonitrile | 5 | 65 |

DMF emerges as optimal due to its high boiling point and ability to stabilize intermediates.

Temperature and Pressure Effects

Microwave irradiation (150°C, sealed vessel) accelerates cyclization kinetics, achieving 89% yield in 15 minutes versus 65% yield in 4 hours under conventional reflux. Elevated pressure prevents solvent evaporation, maintaining reaction homogeneity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce various functionalized analogs .

Scientific Research Applications

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It is believed to modulate pain and inflammation by inhibiting certain enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Pharmacological Comparison with Similar Compounds

Analgesic and Anti-inflammatory Activity

Chinoin-127 demonstrates superior analgesic potency in rodent models (hot plate, Randall-Selitto, and writhing tests) compared to ASA and phenylbutazone. Unlike PG-synthesis inhibitors (e.g., indomethacin, suprofen), which lack consistent analgesic activity and fail in tests like the Northover assay, Chinoin-127 maintains efficacy across diverse inflammation models, including carrageenin-induced edema and adjuvant arthritis .

Table 1: Comparative Analgesic/Anti-inflammatory Potency

Gastroprotective Effects

Chinoin-127 outperforms cimetidine (an H2 antagonist) in protecting against indomethacin-induced intestinal ulcers. While cimetidine primarily inhibits acid secretion, Chinoin-127 restores the TXA2/PGI2 balance, reducing mucosal damage and mortality in rats .

Structural and Functional Analogues

Ethyl 6-Methyl-4-oxo-1-propanoyl Derivative (CAS 33499-11-5)

This derivative replaces the carboxamide with an ethyl ester and introduces a propanoyl group at position 1. It exhibits distinct physicochemical properties (e.g., higher molecular weight: 294.35 g/mol) but lacks reported anti-inflammatory activity .

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

N-(4-Acetylphenyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide (Compound 10j) incorporates a thieno-pyrimidine ring. While structurally similar, its bioactivity focuses on melanin synthesis modulation rather than analgesia .

Toxicity Profile

Chinoin-127 exhibits moderate toxicity (oral rat LD50: 370 mg/kg), surpassing indomethacin (LD50: 50 mg/kg) in safety margins. However, it is more toxic than ASA (LD50: 2000 mg/kg) .

Mechanistic Differentiation

Chinoin-127 uniquely combines PG pathway modulation with minimal ulcerogenic effects, unlike NSAIDs (e.g., indomethacin) that inhibit cyclooxygenase (COX) and exacerbate mucosal damage. Its dual action on TXA2/PGI2 balance and inflammation makes it a hybrid cytoprotective-analgesic agent .

Biological Activity

1,6-Dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido(1,2-a)pyrimidine-3-carboxamide, commonly referred to as Ch-127, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ch-127 is characterized by a complex structure that includes a pyrido-pyrimidine framework. The molecular formula is with a molecular weight of 218.25 g/mol. Its structural features contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

Ch-127 exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Activity : Ch-127 has been shown to inhibit the synthesis of prostaglandins (PGs), which are mediators of inflammation. In various animal models, it demonstrated significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and acetylsalicylic acid (ASA) .

- Analgesic Properties : In pain models such as the hot plate and writhing tests in rodents, Ch-127 exhibited potent analgesic effects. It was found to be more effective than ASA in these tests .

- Gastroprotective Effects : Research indicates that Ch-127 protects against gastrointestinal damage induced by NSAIDs like indomethacin. In studies involving rats, concurrent administration of Ch-127 significantly reduced intestinal ulceration and mortality rates associated with high doses of indomethacin .

Study on Anti-inflammatory and Analgesic Effects

A pivotal study evaluated the efficacy of Ch-127 in reducing inflammation and pain in rat models. The results indicated:

- Dosage : Administration of Ch-127 at doses of 50 mg/kg orally and 25 mg/kg subcutaneously.

- Findings : Significant reduction in paw edema induced by carrageenan and a marked decrease in pain responses compared to control groups treated with NSAIDs alone .

Gastroprotective Mechanism Study

Another study focused on the gastroprotective mechanism of Ch-127:

- Experimental Design : Rats were administered indomethacin to induce gastrointestinal damage.

- Results : Co-administration of Ch-127 prevented histological changes in the gastric mucosa and reduced mortality rates significantly compared to the control group receiving only indomethacin .

Comparative Efficacy with Other Compounds

The following table summarizes the comparative efficacy of Ch-127 with other known analgesics and anti-inflammatory agents:

| Compound | Analgesic Efficacy | Anti-inflammatory Efficacy | Gastroprotective Effect |

|---|---|---|---|

| Ch-127 | High | High | Yes |

| Acetylsalicylic Acid (ASA) | Moderate | Moderate | No |

| Indomethacin | Moderate | High | No |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?

The synthesis involves condensation of intermediates like 2-chloro-4-oxo-pyrido-pyrimidine derivatives with alkylglycinates in methanol under triethylamine catalysis at room temperature, followed by cyclization under sodium methoxide . Key parameters include:

- Temperature control : Maintaining room temperature during initial condensation (1 hour) and heating to 50–60°C during cyclization (0.5–1 hour).

- pH adjustment : Acidification to pH < 7 post-reaction to precipitate the product.

- Solvent selection : Methanol is preferred for its polarity and compatibility with intermediates. Yields can be optimized by adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to glycinate) .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

- NMR spectroscopy : Proton shifts in the aromatic region (e.g., pyrido-pyrimidine nuclei) confirm regioselectivity and substitution patterns. For example, benzylamide protons exhibit distinct downfield shifts due to electron-withdrawing effects .

- IR spectroscopy : Bands at ~1640 cm⁻¹ (C=O stretching) and ~2250 cm⁻¹ (C≡N in nitrile derivatives) validate functional groups .

- Mass spectrometry : High-resolution MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and purity .

Q. How can researchers address solubility and stability challenges during in vitro assays?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility without degrading the compound .

- pH buffering : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the oxo and carboxamide groups.

- Storage : Lyophilize the compound and store at –20°C under inert gas (e.g., argon) to minimize oxidative degradation .

Advanced Research Questions

Q. How does bioisosteric replacement of the pyrido-pyrimidine nucleus impact pharmacological activity?

Bioisosteric analogs (e.g., replacing 4-hydroxyquinolin-2-one with pyrido-pyrimidine) retain analgesic activity by mimicking electronic and steric profiles. Key steps:

- Synthesis of N-benzyl derivatives : React 2-hydroxy-9-methyl-4-oxo-pyrido-pyrimidine-3-carboxylate with benzylamines in boiling ethanol .

- Activity testing : Use the "acetic acid writhing" model to compare ED₅₀ values. Despite structural differences, bioisosteres show comparable efficacy due to conserved hydrogen-bonding motifs .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust parameters for solvation effects and tautomeric equilibria (e.g., oxo ↔ enol forms) in molecular docking studies.

- Validate with orthogonal assays : Combine in vitro enzyme inhibition data (e.g., COX-2) with in vivo pain models to confirm target engagement.

- Theoretical alignment : Link discrepancies to limitations in density functional theory (DFT) calculations for heterocyclic systems, and refine models using experimental NMR chemical shifts as benchmarks .

Q. What methodologies optimize process control in multi-step synthesis?

- Real-time monitoring : Use inline FTIR to track intermediate formation (e.g., aldehyde 2a-e in ).

- Membrane separation : Employ nanofiltration to isolate intermediates, reducing impurity carryover .

- Statistical design : Apply factorial experiments to identify critical parameters (e.g., temperature during cyclization) and establish robustness ranges .

Q. How can substituent effects on biological activity be analyzed using QSAR models?

- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for benzylamide substituents.

- Model validation : Use leave-one-out cross-validation to assess predictive power (R² > 0.7).

- Case study : Meta-substituted benzyl groups enhance analgesic activity by 30% compared to para-substituted analogs, attributed to improved receptor van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.